molecular formula C11H8F3N3O5 B12332327 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Cat. No.: B12332327
M. Wt: 319.19 g/mol
InChI Key: AUNRHRQUOOVNIM-UHFFFAOYSA-N
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Description

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that features a quinoline core with nitro groups and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the quinoline ring.

    Reduction: Partial reduction of the nitro groups to amines.

    Acylation: Introduction of the trifluoroethanone moiety through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce various functional groups to the quinoline ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and trifluoroethanone moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(6,8-dinitroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone: Lacks the dihydro component.

    1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanol: Contains an alcohol group instead of a ketone.

Uniqueness

1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of its nitro groups, quinoline core, and trifluoroethanone moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H8F3N3O5

Molecular Weight

319.19 g/mol

IUPAC Name

1-(6,8-dinitro-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H8F3N3O5/c12-11(13,14)10(18)15-3-1-2-6-4-7(16(19)20)5-8(9(6)15)17(21)22/h4-5H,1-3H2

InChI Key

AUNRHRQUOOVNIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N(C1)C(=O)C(F)(F)F

Origin of Product

United States

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